4-Chloro-2,5-difluorobenzonitrile CAS number and properties
4-Chloro-2,5-difluorobenzonitrile CAS number and properties
An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzonitrile For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-difluorobenzonitrile is a halogenated aromatic nitrile of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two fluorine atoms and one chlorine atom on the benzonitrile core, provides a versatile scaffold for the synthesis of complex molecules. The presence of multiple halogen atoms offers distinct reactive sites, enabling chemists to perform regioselective modifications and build molecular diversity.[1] This makes it a valuable intermediate in medicinal chemistry, particularly for creating libraries of compounds for drug discovery.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications.
Chemical Properties and Identifiers
4-Chloro-2,5-difluorobenzonitrile is characterized by the following identifiers and computationally predicted properties.
| Property | Value | Source |
| CAS Number | 135748-35-5 | [1][2][3][4] |
| Molecular Formula | C₇H₂ClF₂N | [2][3][4] |
| Molecular Weight | 173.55 g/mol | [1][2][3] |
| IUPAC Name | 4-chloro-2,5-difluorobenzonitrile | [4] |
| SMILES | N#CC1=CC(F)=C(Cl)C=C1F | [2] |
| InChI Key | OMVDTUXOHXQKML-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | [2] |
| LogP (calculated) | 2.48988 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Physical Properties
Detailed experimental data for the physical properties of 4-Chloro-2,5-difluorobenzonitrile are not widely available in the cited literature. The information below is based on typical supplier specifications and data for structurally similar compounds.
| Property | Value |
| Appearance | Gray-brown solid |
| Purity | Typically ≥97% |
| Storage | Store at room temperature |
| Solubility | Expected to have low solubility in water but be soluble in polar organic solvents like DMSO and DMF. |
Key Synthetic Applications
The primary value of 4-Chloro-2,5-difluorobenzonitrile lies in its role as a precursor for synthesizing high-value compounds with potential biological activity. The strategic placement of its halogen atoms allows for selective reactions, making it a key starting material for various pharmaceuticals and agrochemicals.[1]
Intermediate for Antibacterial Agents
4-Chloro-2,5-difluorobenzonitrile serves as a starting material for the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This benzoic acid derivative is a valuable intermediate in the development of certain antibacterial medicines.[5] The synthetic route involves a multi-step process that modifies the functional groups on the aromatic ring.[5]
Precursor for Antimalarial Compounds
The compound is also utilized in the preparation of amidino ureas , a class of molecules that has demonstrated antimalarial activity.[5] This application highlights the utility of the benzonitrile scaffold in constructing novel therapeutic agents to combat infectious diseases.
Experimental Protocols and Methodologies
While detailed, step-by-step protocols for the synthesis and reactions of 4-Chloro-2,5-difluorobenzonitrile are not extensively published, the general methodologies are well-established in organic chemistry.
Synthesis of 4-Chloro-2,5-difluorobenzonitrile
Two primary routes for the synthesis of halogenated benzonitriles like the title compound are the Halogen Exchange (Halex) reaction and the Sandmeyer reaction.[1]
Method 1: Halogen Exchange (Halex) Reaction (Generalized Protocol)
This method involves the nucleophilic substitution of chlorine atoms with fluorine atoms on a suitable precursor.
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Principle: A polychlorinated benzonitrile is reacted with a fluoride source, typically an alkali metal fluoride, in a high-boiling polar aprotic solvent. The reaction's regioselectivity is influenced by the electronic effects of the existing substituents.
-
Starting Material: A suitable precursor would be a trichlorobenzonitrile, such as 2,4,5-trichlorobenzonitrile.
-
Reagents:
-
Potassium Fluoride (KF) or Cesium Fluoride (CsF) (fluorinating agent).
-
A polar aprotic solvent such as Sulfolane or Dimethylformamide (DMF).
-
A phase-transfer catalyst (e.g., a quaternary ammonium or phosphonium salt) may be used to enhance the reactivity and solubility of the fluoride salt.
-
-
Procedure Outline:
-
The polychlorinated benzonitrile precursor is dissolved in the aprotic solvent in a reaction vessel equipped for high-temperature reactions.
-
Anhydrous potassium fluoride (often spray-dried for activation) and a phase-transfer catalyst are added.
-
The mixture is heated to a high temperature, typically in the range of 150-220°C, and stirred vigorously for several hours.[6]
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.
-
The product is isolated from the filtrate by distillation or recrystallization.
-
Method 2: Sandmeyer Reaction (Generalized Protocol)
The Sandmeyer reaction provides a method to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate.
-
Principle: An aromatic primary amine is converted into a diazonium salt using nitrous acid at low temperatures. This diazonium salt is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.
-
Starting Material: 4-Chloro-2,5-difluoroaniline.
-
Reagents:
-
Sodium Nitrite (NaNO₂).
-
A strong acid (e.g., HCl).
-
Copper(I) Cyanide (CuCN).
-
-
Procedure Outline:
-
The starting aniline is dissolved in aqueous acid and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the aryl diazonium salt.
-
In a separate flask, a solution or suspension of copper(I) cyanide is prepared.
-
The cold diazonium salt solution is slowly added to the copper(I) cyanide mixture. Effervescence (release of N₂ gas) is observed.
-
The reaction is allowed to warm to room temperature and stirred until the reaction is complete.
-
The product is typically isolated by extraction into an organic solvent, followed by washing, drying, and purification (e.g., chromatography or recrystallization).
-
Use in Synthesis of Drug Intermediates
Protocol 1: Synthesis of 2,4-dichloro-3,5-difluorobenzoic acid (Generalized)
This multi-step synthesis transforms the nitrile into a carboxylic acid while adding another chlorine atom. The process involves nitration, reduction, diazotisation, and chlorination.[5]
Protocol 2: Synthesis of Amidino Ureas (Generalized)
This process builds a more complex side chain onto the benzonitrile core.
-
Principle: The synthesis involves the reaction of the benzonitrile with a benzoyl chloride derivative and an alkanesulphonyltrichlorophosphazene.[7]
-
Reagents:
-
4-Chloro-2,5-difluorobenzonitrile.
-
An appropriate R₁,R₂-benzoyl chloride.
-
An alkanesulphonyltrichlorophosphazene.
-
-
Procedure Outline:
-
The reagents are combined, likely in a high-boiling solvent suitable for the required temperature.
-
The reaction mixture is heated to a temperature between 150°C and 190°C.[7]
-
The reaction is maintained for a sufficient time to ensure completion.
-
The resulting benzonitrile products are then used as intermediates in the final steps to prepare the target amidino ureas. The exact subsequent steps are not detailed in the cited sources.
-
Safety and Handling
While a specific safety data sheet for 4-Chloro-2,5-difluorobenzonitrile was not retrieved, related halogenated benzonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation. Standard laboratory safety precautions should be observed:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
Conclusion
4-Chloro-2,5-difluorobenzonitrile is a strategically important chemical intermediate. Its multifunctional, halogenated structure provides a robust platform for the synthesis of advanced molecules, particularly in the search for new antibacterial and antimalarial agents. While detailed experimental data and protocols are sparse in publicly available literature, the general synthetic routes and applications are well-established, underscoring its value to the drug discovery and development community.
References
- 1. 4-Chloro-2,5-difluorobenzonitrile | 135748-35-5 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. acubiochem.com [acubiochem.com]
- 4. 4-Chloro-2,5-difluorobenzonitrile 97% | CAS: 135748-35-5 | AChemBlock [achemblock.com]
- 5. 135748-35-5 | 4-CHLORO-2,5-DIFLUOROBENZONITRILE [fluoromart.com]
- 6. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 7. 4-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93655 - PubChem [pubchem.ncbi.nlm.nih.gov]
